

A Comparative Guide to the FT-IR Spectrum of 2-Methylfuran-3-carbohydrazide

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Compound of Interest

Compound Name: 2-Methylfuran-3-carbohydrazide

Cat. No.: B1301015

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This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of **2-Methylfuran-3-carbohydrazide**. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a comparative analysis based on the characteristic absorption frequencies of its constituent functional groups and data from structurally similar molecules. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted FT-IR Absorption Data for 2-Methylfuran-3-carbohydrazide

The structure of **2-Methylfuran-3-carbohydrazide** includes a furan ring, a methyl group, an amide group (from the carbohydrazide), and N-H bonds. The expected characteristic FT-IR absorption bands are summarized in the table below.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric & Asymmetric Stretch	3400 - 3200	Medium
C-H (Aromatic/Furan)	Stretch	3100 - 3000	Medium
C-H (Methyl)	Asymmetric & Symmetric Stretch	2960 - 2850	Medium
C=O (Amide I)	Stretch	1690 - 1630	Strong
N-H (Amide II)	Bend	1650 - 1550	Medium
C=C (Furan Ring)	Stretch	1600 - 1475	Medium to Weak
C-H (Methyl)	Bend	1465 - 1440	Medium
C-N	Stretch	1400 - 1000	Medium
C-O-C (Furan Ring)	Asymmetric Stretch	1250 - 1180	Strong
C-O (Furan Ring)	Symmetric Stretch	1100 - 1020	Strong

Comparative FT-IR Data of Structurally Related Compounds

To support the predicted absorption bands, the following table compares experimental FT-IR data from compounds with similar structural motifs.

Compound	N-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C=C/Aroma tic Stretch (cm ⁻¹)	Other Key Peaks (cm ⁻¹)	Reference
N'-Benzoylfuran-2-carbohydrazide	3151, 3052, 3008	1668, 1630	1526	2930 (C-H), 1290 (C-N/C-O)	[1]
N'-(4-Methoxybenzoyl)furan-2-carbohydrazide	3176, 3006	1632, 1605	1502	2924, 2851 (C-H), 1251, 1186 (C-O)	[1]
N'-(4-Chlorobenzoyl)furan-2-carbohydrazide	3150	1633	1590	2960, 2924 (C-H), 1276 (C-N/C-O)	[1]
Thiophene-2-carbohydrazide (Observed)	-	~1650	-	-	
2-Methylfuran	-	-	-	C-H stretch above 3000, various ring vibrations	[2] [3] [4] [5]

This comparative data from furan-2-carboxamide derivatives shows strong amide I (C=O) bands in the 1630-1670 cm⁻¹ region and N-H stretching vibrations above 3000 cm⁻¹.[\[1\]](#) These are consistent with the expected values for **2-Methylfuran-3-carbohydrazide**. The furan ring vibrations are also expected to be present, though they may be coupled with other vibrations.

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of a solid sample like **2-Methylfuran-3-carbohydrazide** using an Attenuated Total Reflectance (ATR) accessory is detailed below.[\[6\]](#)

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[\[6\]](#)

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Place a small amount of the solid **2-Methylfuran-3-carbohydrazide** sample onto the center of the ATR crystal.
- Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

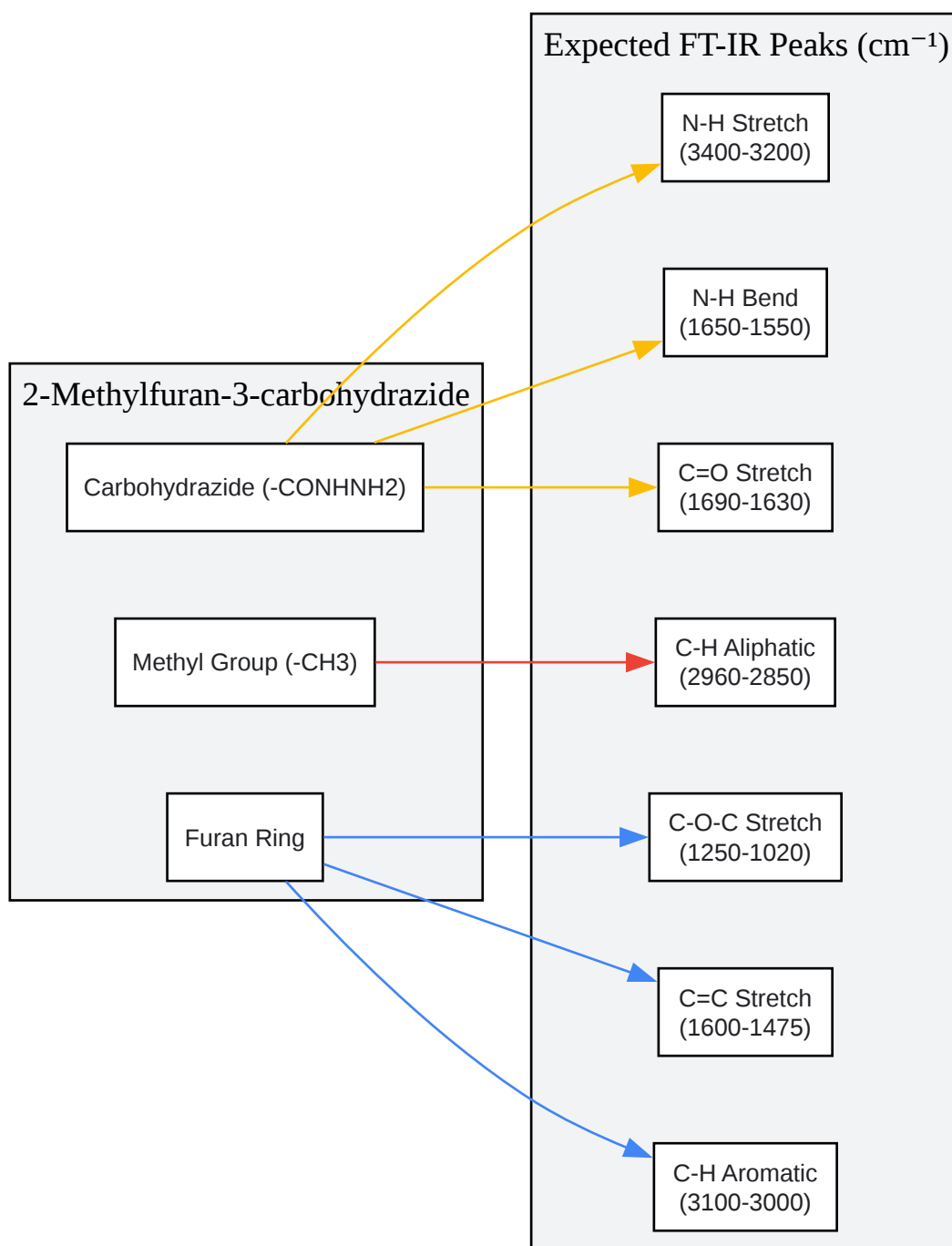
- Acquire the sample spectrum. Typically, the instrument co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

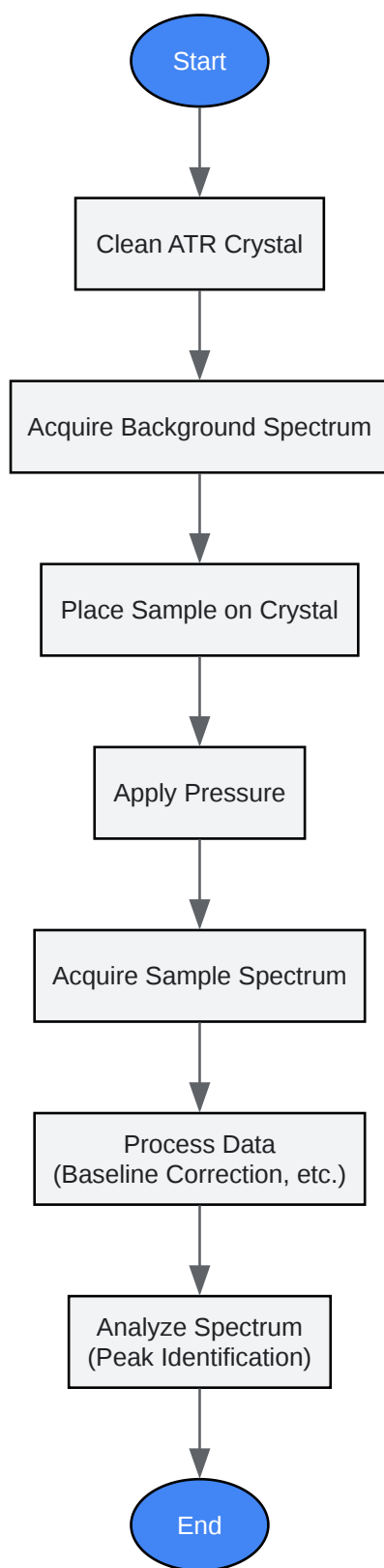
Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Perform any necessary corrections, such as baseline correction, to the resulting spectrum.
- Identify and label the significant absorption peaks.

Diagrams

The following diagrams illustrate the relationship between the functional groups in **2-Methylfuran-3-carbohydrazide** and their expected FT-IR spectral regions, as well as a typical experimental workflow for FT-IR analysis.





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